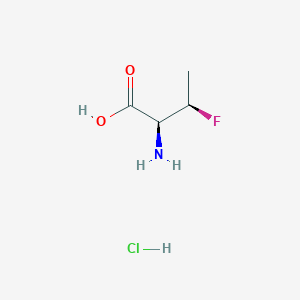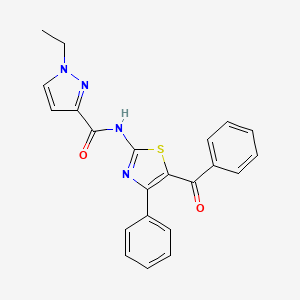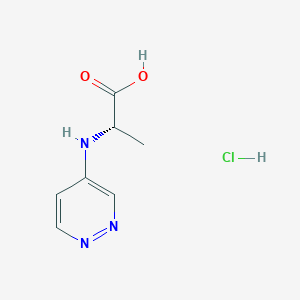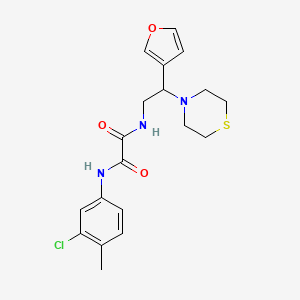![molecular formula C23H25N3O5S2 B2538237 (E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-17-0](/img/structure/B2538237.png)
(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the azepane ring and the benzoyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzoyl group could participate in acylation reactions, and the sulfonyl group could undergo substitution reactions. The exact reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of benzothiazole derivatives have been extensively studied. Benzothiazoles, including those with specific substituents, are known for their diverse synthetic utilities and the ability to undergo various chemical transformations. These compounds serve as key intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and as fluorescent probes due to their photophysical properties (M. Ibrahim, 2011). Their synthetic methodologies often involve condensation, cyclization, and functionalization reactions that allow for the preparation of a wide range of compounds with varied biological and chemical properties.
Biological Activities and Applications
Benzothiazole derivatives are notable for their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. These compounds have been studied for their therapeutic potential in addressing various diseases and disorders. The structural diversity of benzothiazoles enables them to interact with different biological targets, making them valuable scaffolds in drug discovery and development. For instance, benzothiazoles have been identified as potent central nervous system (CNS) acting drugs, with research indicating their potential modification into more effective agents for treating CNS diseases (S. Saganuwan, 2020). Additionally, their antioxidant capacity has been investigated, suggesting their use in mitigating oxidative stress and related conditions (I. Ilyasov et al., 2020).
Environmental Applications
Some benzothiazole derivatives have been examined for their environmental impact, particularly their occurrence, fate, and behavior in aquatic environments. Studies on compounds such as parabens, which share functional similarities with certain benzothiazole derivatives, have highlighted the need for understanding the environmental persistence and potential endocrine-disrupting effects of these chemicals (Camille Haman et al., 2015). This research underscores the importance of assessing the ecological footprint of benzothiazole derivatives and related compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-25-19-12-9-17(22(28)31-2)15-20(19)32-23(25)24-21(27)16-7-10-18(11-8-16)33(29,30)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOUJUOPREFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)




![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)


